

Quantitative Analysis of Sulfachloropyridazine Residues in Chicken Feathers: Application Notes and Protocols

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Compound of Interest

Compound Name: Sulfachloropyridazine (sodium)

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This document provides a comprehensive guide to the quantitative analysis of sulfachloropyridazine (SCP) in chicken feathers. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high accuracy and reliability for residue monitoring and pharmacokinetic studies.

Introduction

Sulfachloropyridazine is a sulfonamide antibiotic frequently used in the poultry industry. Monitoring its residues is crucial for food safety and to understand its pharmacokinetics. Chicken feathers have emerged as a valuable, non-invasive matrix for detecting and quantifying drug residues, as they can indicate past exposure over a longer period than traditional matrices like muscle or liver tissue.^{[1][2][3][4]} Studies have shown that sulfachloropyridazine can persist in feathers for up to 55 days after treatment has ended, often at higher concentrations than in edible tissues.^{[1][2][5]} This makes feathers an effective tool for monitoring the use of this antimicrobial and preventing its re-entry into the food chain through feather meal, a common ingredient in animal feed.

Logical Pathway of Sulfachloropyridazine Deposition in Feathers

The presence of sulfachloropyridazine in feathers is primarily due to its incorporation from the bloodstream during the feather's growth phase. This internal deposition pathway ensures that the drug is integrated into the keratin structure of the feather, providing a long-term record of exposure.

Caption: Logical workflow of SCP deposition in chicken feathers.

Experimental Protocols

The following protocols are based on a validated method for the detection and quantification of sulfachloropyridazine in chicken feathers using LC-MS/MS.[\[1\]](#)[\[2\]](#)

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

- Sample Homogenization:
 - Feather samples must first be cryogenically treated with liquid nitrogen to improve grinding efficiency.[\[2\]](#)[\[6\]](#)
 - Grind the frozen feathers in an industrial food processor to ensure homogeneity.[\[2\]](#)[\[6\]](#)
 - Store the ground samples in individually packaged containers at -20°C until analysis.[\[2\]](#)

Extraction of Sulfachloropyridazine

This solid-liquid extraction method is designed to efficiently isolate SCP from the complex feather matrix.[\[6\]](#)

- Initial Extraction:
 - Weigh 2 ± 0.02 g of the homogenized feather sample into a 50-mL polypropylene tube.[\[6\]](#)

- Fortify the sample with an internal standard solution (e.g., $^{13}\text{C}_6$ -Sulfamethazine) and let it rest for 15 minutes.[1][6]
- Add 40 mL of ethyl acetate to the tube.[6]
- Vortex the mixture for 15 minutes, followed by sonication for 5 minutes.[1][2]
- Centrifuge the mixture at 1,800 g for 10 minutes.[1][2]
- Supernatant Processing:
 - Filter the supernatant through glass wool into a new 50-mL polypropylene tube.[6]
 - Concentrate the filtrate down to 15 mL using a water bath at 40–50°C under a gentle stream of nitrogen.[1][2][6]

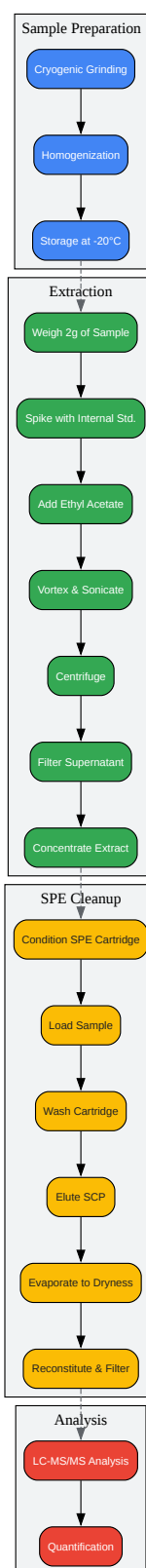
Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove interfering substances from the sample extract before chromatographic analysis.

- Column Conditioning:
 - Use an aromatic sulfonic acid SPE cartridge (6 mL, 500 mg).[1][2]
 - Condition the cartridge with 6 mL of hexane followed by 6 mL of ethyl acetate.[1][2]
- Sample Loading and Elution:
 - Pass the 15 mL concentrated sample extract through the conditioned SPE column.[6]
 - Wash the column with 2 mL of water and then 2 mL of methanol.[6]
 - Elute the analyte.
- Final Preparation:
 - Evaporate the eluate to dryness in a water bath at 40-50°C under a gentle nitrogen stream.[6]

- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[6]
- Vortex and sonicate the reconstituted solution, then filter it through a 0.22 μm filter into a glass vial for analysis.[6]

Experimental Workflow Diagram



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Caption: Workflow for SCP analysis in chicken feathers.

Quantitative Data and Method Validation

The analytical method has been validated according to the European Union Commission Decision 2002/657/EC, assessing parameters such as selectivity, specificity, linearity, recovery, and precision.[1]

Parameter	Matrix	Value	Reference
Limit of Detection (LOD)	Feathers	10 µg/kg	[1][2]
Muscle	5 µg/kg	[1][2]	
Liver	10 µg/kg	[1][2]	
Limit of Quantification (LOQ)	Feathers	14.6 µg/kg	[2]
Muscle	6.2 µg/kg	[2]	
Liver	12.7 µg/kg	[2]	
Linearity (R ²)	Feathers	> 0.98	[2]
Muscle & Liver	> 0.96	[2]	
Calibration Range	Feathers, Muscle, Liver	10 - 100 µg/kg	
Depletion Time	Feathers	55 days	[1]

Instrumentation and Chromatographic Conditions

The analysis is performed using a liquid chromatograph coupled to a triple-quadrupole mass spectrometer.[6]

- Analytical Column: A Symmetry C8 column (3.5µm, 2.1 x 100mm) or equivalent is suitable for separation.[6]
- Mobile Phase: A gradient elution using a mobile phase of methanol/5 mM aqueous ammonium acetate and 0.1% formic acid is effective.

- Detection: The mass spectrometer is operated in positive ion mode, monitoring specific transitions for sulfachloropyridazine and the internal standard.

Conclusion

The quantitative analysis of sulfachloropyridazine in chicken feathers using LC-MS/MS is a robust and reliable method for monitoring drug residues in poultry. The extended detection window offered by the feather matrix provides significant advantages for regulatory surveillance and pharmacokinetic research. The detailed protocols and validated performance characteristics presented here offer a solid foundation for the implementation of this analytical approach in a laboratory setting.

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